molecular formula C8H13ClN2S B13170650 5-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole

5-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B13170650
M. Wt: 204.72 g/mol
InChI Key: PXOKGEDJEHGKPX-UHFFFAOYSA-N
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Description

5-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted dimethylpropyl group and a methyl group attached to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of 3-chloro-2,2-dimethylpropylamine with a thiadiazole precursor under acidic or basic conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium ethoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiadiazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,2-dimethylpropyl phenyl sulfide
  • 3-Chloro-2,2-dimethylpropionyl chloride
  • 1,3-Dichloro-2,2-dimethylpropane

Uniqueness

5-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of both a chloro group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

5-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has been extensively studied for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structure and Properties

The molecular structure of this compound features a thiadiazole ring substituted with a chloroalkyl group and a methyl group. This specific arrangement contributes to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Thiadiazoles are known for their antimicrobial properties. Studies have shown that derivatives of thiadiazoles exhibit significant activity against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Research indicates that certain thiadiazole derivatives demonstrate potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In one study, compounds similar to this compound showed up to 80% inhibition against S. aureus and moderate activity against E. coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. It exhibited significant inhibition against fungi such as Candida albicans, with some derivatives showing over 70% inhibition .

Anticancer Activity

The anticancer potential of thiadiazoles has been a focal point in recent pharmacological research. Notably:

  • Cell Line Studies : In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a related derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .
  • Mechanism of Action : The anticancer activity is believed to be mediated through mechanisms such as cell cycle arrest and induction of apoptosis. The presence of electronegative atoms in the vicinity of the thiadiazole ring enhances ligand-receptor interactions critical for therapeutic efficacy .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of various thiadiazole derivatives.
    • Findings : Compounds were tested against multiple strains including Bacillus subtilis and Candida parapsilosis. Results indicated that modifications on the thiadiazole ring significantly affected antimicrobial potency, with some derivatives achieving over 85% inhibition .
  • Anticancer Research :
    • Objective : To assess the cytotoxic effects of this compound on cancer cell lines.
    • Findings : The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent in oncology .

Summary Table of Biological Activities

Biological ActivityTarget Organisms/Cell LinesEfficacy
AntibacterialStaphylococcus aureus, Escherichia coliUp to 80% inhibition
AntifungalCandida albicansOver 70% inhibition
AnticancerMCF-7 (breast cancer), HepG2 (liver cancer)IC50 = 0.28 µg/mL

Properties

Molecular Formula

C8H13ClN2S

Molecular Weight

204.72 g/mol

IUPAC Name

5-(3-chloro-2,2-dimethylpropyl)-4-methylthiadiazole

InChI

InChI=1S/C8H13ClN2S/c1-6-7(12-11-10-6)4-8(2,3)5-9/h4-5H2,1-3H3

InChI Key

PXOKGEDJEHGKPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)CC(C)(C)CCl

Origin of Product

United States

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